molecular formula C11H18N2O3S B7152286 N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide

N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B7152286
M. Wt: 258.34 g/mol
InChI Key: JYQDOQBHFZGALZ-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a thiazolidine ring, and a carboxamide functional group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-2-9(15)13-7-17-5-8(13)10(16)12-11(6-14)3-4-11/h8,14H,2-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQDOQBHFZGALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CSCC1C(=O)NC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

    Introduction of the hydroxymethyl group: This step involves the hydroxylation of the cyclopropyl group using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the thiazolidine ring: This can be accomplished by reacting a suitable thiol with an α-haloamide under basic conditions.

    Acylation to introduce the propanoyl group: This step involves the reaction of the thiazolidine intermediate with propanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate for various diseases, given its unique structural features.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group and thiazolidine ring may play crucial roles in binding to these targets, while the carboxamide group could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide can be compared with other compounds that have similar structural features:

    N-[1-(hydroxymethyl)cyclopropyl]carbamic acid phenylmethyl ester: This compound also contains a cyclopropyl group and a hydroxymethyl group but differs in the presence of a carbamic acid ester instead of a thiazolidine ring.

    1-(hydroxymethyl)cyclopropyl)methylcarbamate: Similar to the target compound but with a carbamate functional group instead of a thiazolidine ring.

    This compound: This compound is unique due to the combination of the cyclopropyl group, thiazolidine ring, and carboxamide functional group, which may confer distinct chemical and biological properties.

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